molecular formula C9H5ClF3NO B1394346 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole CAS No. 944897-69-2

2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole

Cat. No. B1394346
CAS RN: 944897-69-2
M. Wt: 235.59 g/mol
InChI Key: DJEXBVWLAPVPIG-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

The synthesis of trifluoromethyl ketones has been a topic of interest in recent years . Various methods have been developed, including the trifluoromethylation of carboxylic acids mediated by fluoroarenes . This protocol is safe and metal-free, operates under mild reaction conditions, and does not require any external additives .


Chemical Reactions Analysis

Trifluoromethyl groups are often incorporated into organic motifs through transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes .

Scientific Research Applications

Synthesis of Fused Heterocyclic Systems

Research has explored the synthesis of various fused heterocyclic systems using compounds similar to 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole. For example, N-chloromethyl-2-thiono-benzoxazole undergoes nucleophilic substitution to afford s-triazolo- and 1,2,4-oxadiazolo fused systems. These compounds are characterized by their spectral data and elemental analyses (Abdel-rahman et al., 1993).

Synthesis and Biological Evaluation

Some research efforts have been directed at synthesizing various benzoxazole derivatives and evaluating their biological activities. For instance, a class of 5,7-dichloro-1,3-benzoxazole derivatives showed significant antimicrobial and cytotoxic activities, highlighting their potential in pharmaceutical applications (Jayanna et al., 2013).

Reactivity and Applications in Probe Sensing

Studies have also investigated the application of benzoxazole derivatives in probe sensing for pH and metal cations. For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole has been found suitable for sensing magnesium cation, with high sensitivity to pH and selectivity in metal cations (Tanaka et al., 2001).

Development of Novel Inhibitor Molecules

Research into benzoxazole compounds includes the development of novel inhibitor molecules for enzymes like Topoisomerase II. Compounds such as 2-phenyl-5-(4-trifloromethyl phenyl sulfonamido) benzoxazole have been synthesized and studied for their potential applications in the design of new drugs and light harvesting efficiency in dye-sensitized solar cells (Mary et al., 2019).

Synthesis of 2-Trifluoromethyl and 2-Difluoromethyl Substituted Benzoxazoles

Efficient methods for synthesizing 2-trifluoromethyl and 2-difluoromethyl substituted benzoxazoles have been developed. These derivatives are potential precursors for the new generation of gem-difluoromethylene linked identical or non-identical twin molecules for drug synthesis (Ge et al., 2007).

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Mode of Action

The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may interact with its targets through a radical mechanism.

Biochemical Pathways

The trifluoromethyl group has been associated with the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound may influence pathways involving carbon-centered radicals.

Pharmacokinetics

Trifluoromethyl ketones are known to be valuable synthetic targets and synthons in the construction of fluorinated pharmacons , suggesting that they may have desirable pharmacokinetic properties.

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound may have significant effects at the molecular and cellular level.

Action Environment

The synthesis of similar compounds has been reported to be influenced by the type and position of aromatic ring substituents , suggesting that these factors may also influence the action of 2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole.

Safety and Hazards

The safety and hazards associated with trifluoromethyl compounds can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for accurate safety and hazard information .

Future Directions

The field of trifluoromethylation reactions is expected to continue to grow, improving the propensity towards further development of agrochemical drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry . This compound can form covalent bonds with nucleophilic sites on enzymes and proteins, potentially inhibiting their activity. For example, it may interact with cysteine residues in enzymes, leading to enzyme inhibition through the formation of a covalent bond .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling proteins, leading to alterations in downstream signaling cascades . Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to biomolecules, such as enzymes and proteins, through covalent or non-covalent interactions. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . For instance, the chloromethyl group can form covalent bonds with nucleophilic amino acid residues, resulting in enzyme inhibition . Additionally, the trifluoromethyl group can influence the compound’s binding affinity and specificity for target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range results in optimal activity without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity, as well as its impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments . Additionally, binding proteins can modulate the compound’s distribution by facilitating its transport to specific tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity .

properties

IUPAC Name

2-(chloromethyl)-6-(trifluoromethyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-4-8-14-6-2-1-5(9(11,12)13)3-7(6)15-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEXBVWLAPVPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241873
Record name 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944897-69-2
Record name 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944897-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-(trifluoromethyl)benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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